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Compound Name: 4-Chloro-2-nitrophenyl benzoate

Cat. No.: B458939 Get Quote

An In-depth Technical Guide to 4-Chloro-2-
nitrophenyl benzoate
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Chloro-2-nitrophenyl benzoate is a chemical compound with the molecular formula

C₁₃H₈ClNO₄. It belongs to the class of aromatic esters, specifically a benzoate ester containing

a chloro and a nitro substituent on the phenyl ring. This guide provides a comprehensive

overview of its physical and chemical properties, available experimental data, and potential

areas of interest for research and development. While specific experimental protocols and

biological pathway involvements for this exact molecule are not extensively documented in

publicly available literature, this guide consolidates the known information and provides logical

extrapolations based on related compounds.

Chemical and Physical Properties
A summary of the key physical and chemical properties for 4-Chloro-2-nitrophenyl benzoate
is presented below. It is important to note that while some data is available for the specific CAS

number 37593-94-5, other properties are inferred from closely related isomers and analogs due

to a lack of direct experimental data for the target compound.
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Property Value Source

CAS Number 37593-94-5 [1]

Molecular Formula C₁₃H₈ClNO₄ [2]

Molecular Weight 277.66 g/mol [2]

Melting Point

Not available. For the related

isomer 4-nitrophenyl benzoate,

the melting point is 142-144

°C.

[3]

Boiling Point

Not available. For the related

isomer 4-nitrophenyl benzoate,

the predicted boiling point is

399.5 °C at 760 mmHg.

[3]

Solubility

Not available. The related

isomer 4-nitrophenyl benzoate

is reported to be insoluble in

water.

[4]

Appearance

Not available. Related

aromatic nitro compounds are

often crystalline solids.

Synthesis and Reactivity
Synthesis
A specific experimental protocol for the synthesis of 4-Chloro-2-nitrophenyl benzoate is not

readily available in the literature. However, a general and widely applicable method for the

synthesis of similar aromatic esters is through the esterification of a phenol with a benzoyl

chloride derivative in the presence of a base.

A plausible synthesis for 4-Chloro-2-nitrophenyl benzoate would involve the reaction of 4-

chloro-2-nitrophenol with benzoyl chloride. The reaction would likely be carried out in an inert

solvent such as dichloromethane or tetrahydrofuran, with a tertiary amine base like

triethylamine to neutralize the hydrochloric acid byproduct.
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Proposed Synthesis Workflow:
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Caption: Proposed synthesis workflow for 4-Chloro-2-nitrophenyl benzoate.

Reactivity
The reactivity of 4-Chloro-2-nitrophenyl benzoate is influenced by the electron-withdrawing

nature of the nitro and chloro groups on the phenyl ring of the alcohol moiety. These groups

make the ester susceptible to nucleophilic attack.

Kinetic studies on the aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates with cyclic

secondary amines have been reported. The Brønsted-type plot for the reaction of 4-chloro-2-
nitrophenyl benzoate with a series of cyclic secondary amines curves downward, which

suggests a change in the rate-determining step of the reaction depending on the basicity of the

amine.[5] This indicates that the reaction likely proceeds through a stepwise mechanism

involving a zwitterionic tetrahedral intermediate.[5] The instability of this intermediate in certain

solvents can influence the reaction to proceed through a concerted mechanism.[5]
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Aminolysis Reaction Mechanism:

4-Chloro-2-nitrophenyl benzoate
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Amide + 4-Chloro-2-nitrophenoxide Leaving Group Departure 
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Caption: Generalized mechanism for the aminolysis of 4-Chloro-2-nitrophenyl benzoate.

Spectral Data
Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-Chloro-2-nitrophenyl
benzoate are not readily available in public databases. However, based on the structure and

data from analogous compounds, the following spectral characteristics can be anticipated:

¹H NMR: Aromatic protons would appear as multiplets in the downfield region (typically 7.0-

8.5 ppm). The exact chemical shifts and coupling constants would be influenced by the

positions and electronic effects of the chloro and nitro groups.

¹³C NMR: Aromatic carbons would resonate in the range of 120-150 ppm. The carbonyl

carbon of the ester group would be expected to appear further downfield, typically around

160-170 ppm.

IR Spectroscopy: Characteristic absorption bands would include those for the C=O stretch of

the ester (around 1730-1750 cm⁻¹), C-O stretching of the ester (around 1200-1300 cm⁻¹),

and the symmetric and asymmetric stretches of the nitro group (around 1500-1560 cm⁻¹ and

1300-1370 cm⁻¹, respectively).

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound (277.66 g/mol ). Fragmentation patterns would likely

involve the cleavage of the ester bond, leading to fragments corresponding to the benzoyl

cation and the 4-chloro-2-nitrophenoxide radical anion.
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Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity

or the involvement of 4-Chloro-2-nitrophenyl benzoate in any signaling pathways. Its

precursor, 4-chloro-2-nitrophenol, is known to be a compound of environmental concern due to

its potential toxicity.

Given that many benzoate esters and nitroaromatic compounds exhibit biological activity, 4-
Chloro-2-nitrophenyl benzoate could be a candidate for screening in various biological

assays. Its reactivity towards nucleophiles suggests it could potentially act as an acylating

agent, which might be relevant in a biological context. However, without experimental data, any

discussion of its biological role remains speculative.

Conclusion
4-Chloro-2-nitrophenyl benzoate is a compound for which detailed experimental data is

sparse in publicly accessible scientific literature. Its physical and chemical properties can be

reasonably inferred from its structure and comparison with related compounds. The synthesis

is expected to be achievable through standard esterification procedures. The presence of

electron-withdrawing groups suggests a notable reactivity towards nucleophiles, which has

been partially explored in kinetic studies. Further research is required to fully characterize this

molecule, including the determination of its precise physical properties, the acquisition of

detailed spectral data, and the investigation of its potential biological activities. This guide

serves as a foundational resource for researchers interested in exploring the chemistry and

potential applications of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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